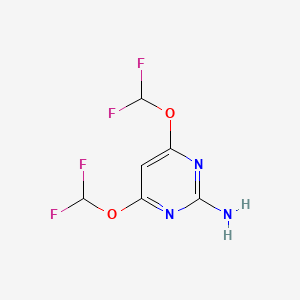

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Vue d'ensemble

Description

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a chemical compound with the molecular formula C6H5F4N3O2. It is characterized by the presence of amino and difluoromethoxy functional groups attached to a pyrimidine ring.

Méthodes De Préparation

The synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves several steps:

Initial Reaction: The process begins with the reaction of 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with difluorochloromethane in the presence of a phase transfer catalyst and acetonitrile solvent.

Intermediate Formation: The product, 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine, is then treated with acetic acid and hydrogen peroxide at 80-85°C for 2 hours to form 4,6-bis(difluoromethoxy)-2-methanesulfonylpyrimidine.

Analyse Des Réactions Chimiques

2-Amino-4,6-bis(difluoromethoxy)pyrimidine undergoes various chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino and difluoromethoxy groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and ammonia for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Amino-4,6-bis(difluoromethoxy)pyrimidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals, particularly as an intermediate in the synthesis of sulfonylurea herbicides

Mécanisme D'action

The mechanism of action of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

2-Amino-4,6-bis(difluoromethoxy)pyrimidine can be compared with other similar compounds:

Similar Compounds: Compounds like 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4,6-dihydroxypyrimidine share structural similarities.

Uniqueness: The presence of difluoromethoxy groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs

Activité Biologique

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes two difluoromethoxy groups and an amino group, this compound exhibits significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).

The chemical formula of this compound is CHFNO, with a molecular weight of approximately 201.11 g/mol. The presence of difluoromethoxy groups at positions 4 and 6 enhances its electron-withdrawing capacity, influencing both its reactivity and biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited IC values comparable to established anti-inflammatory drugs such as celecoxib .

Table 1: Comparison of COX-2 Inhibition by Pyrimidine Derivatives

Enzyme Inhibition

In addition to COX-2 inhibition, this compound has been studied for its effects on adenosine receptors (ARs). A series of related compounds demonstrated potent antagonistic activity against A and A adenosine receptors. Structure-activity relationship studies indicated that modifications at specific positions significantly influenced selectivity and potency .

Table 2: Structure-Activity Relationships of Pyrimidine Derivatives

| Compound | Position Modification | Activity Profile |

|---|---|---|

| Compound A | Methyl at exocyclic amino group | High AAR selectivity |

| Compound B | No modification | Dual A/AAR activity |

| This compound | Difluoromethoxy groups | Potent enzyme inhibitor |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Anti-inflammatory Activity in Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to control groups .

- Pharmacokinetic Studies : Research on pharmacokinetics revealed that modifications to the compound could enhance bioavailability and therapeutic efficacy. For instance, studies indicated improved absorption and reduced first-pass metabolism in specific mouse models .

- Mechanism of Action : Investigations into the molecular targets of these compounds revealed interactions with various enzymes and receptors, suggesting multiple pathways through which they exert their biological effects.

Propriétés

IUPAC Name |

4,6-bis(difluoromethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARNJZBBTBLNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1OC(F)F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542106 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86209-44-1 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in the synthesis of Primisulfuron-methyl, and what is the herbicidal action of the final product?

A1: this compound (DMAP) is a crucial precursor in the synthesis of Primisulfuron-methyl []. This compound reacts with 2-methoxycarbonylphenylsulfonylisocyanate to yield Primisulfuron-methyl, a potent herbicide. While the provided research focuses on the synthesis method, it briefly mentions that Primisulfuron-methyl acts as a herbicide, effectively targeting unwanted plant growth in both controlled environments and field tests []. The exact mechanism of its herbicidal action is not elaborated upon in this paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.